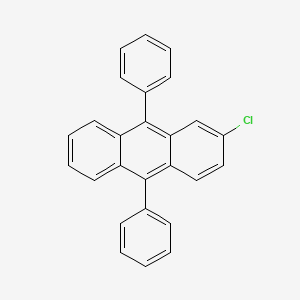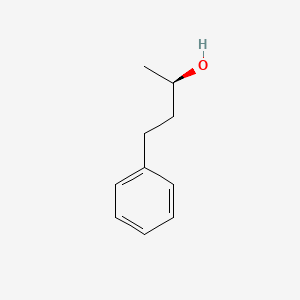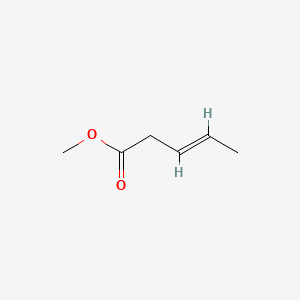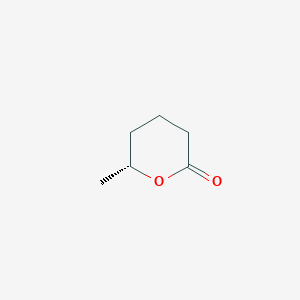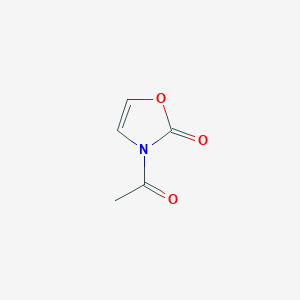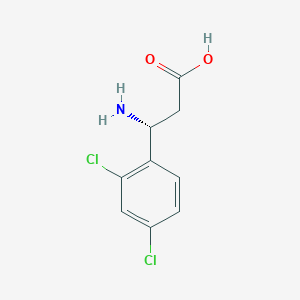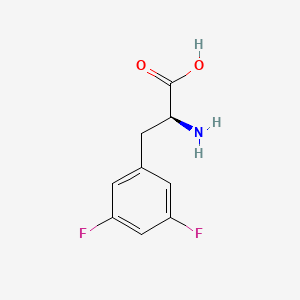
Thulium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium acetate is the acetate salt of thulium, a rare earth element. It has the chemical formula Tm(CH₃COO)₃ and can exist in both tetrahydrate and anhydrous forms . This compound is known for its solubility in water and its crystalline appearance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium acetate can be synthesized by reacting thulium oxide with acetic acid. The reaction typically involves dissolving thulium oxide in acetic acid, followed by evaporation of the solvent to obtain this compound crystals.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving thulium oxide in acetic acid under controlled conditions. The solution is then concentrated and crystallized to yield high-purity this compound .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions with other acids.
Complex Formation: this compound can form complexes with other compounds, such as iron acetylacetonate, to produce hexagonal crystals of thulium iron oxide.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used in substitution reactions to produce thulium trifluoroacetate.
Iron Acetylacetonate: Used in complex formation reactions at elevated temperatures (around 300°C).
Major Products:
Thulium Trifluoroacetate: Formed from the reaction with trifluoroacetic acid.
Thulium Iron Oxide: Formed from the reaction with iron acetylacetonate.
Scientific Research Applications
Thulium acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of core-shell nanocrystals and other advanced materials.
Biology: Employed in various biochemical assays and studies due to its unique properties.
Industry: Applied in the production of optical glasses, structural ceramics, and catalysts.
Mechanism of Action
The mechanism by which thulium acetate exerts its effects is primarily through its ability to form complexes and participate in substitution reactions. These reactions often involve the coordination of thulium ions with other molecules, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Thulium Trifluoroacetate: Similar in structure but contains trifluoroacetate instead of acetate.
Thulium Iron Oxide: A complex formed with iron acetylacetonate.
Uniqueness: Thulium acetate is unique due to its high solubility in water and its ability to form various complexes. Its versatility in undergoing substitution reactions and forming new compounds makes it valuable in both research and industrial applications .
Properties
CAS No. |
39156-80-4 |
|---|---|
Molecular Formula |
C2H4O2Tm |
Molecular Weight |
228.99 g/mol |
IUPAC Name |
acetic acid;thulium |
InChI |
InChI=1S/C2H4O2.Tm/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
CQUVSDBLYBZXRN-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tm+3] |
Canonical SMILES |
CC(=O)O.[Tm] |
Key on ui other cas no. |
39156-80-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the ligands in Thulium acetate complexes influence the observed f-f transitions in their electronic spectra?
A1: The choice of ligand in this compound complexes significantly impacts the observed f-f transitions in their electronic spectra. [, ] In the near-infrared (NIR) region, overtone vibrations of the ligands, particularly acetate and dipicolinate, show strong coupling with the f-f transitions, especially the hypersensitive ones. This coupling can lead to changes in the intensity and shape of the absorption bands. Additionally, in the ultraviolet (UV) region, ligand-based transitions like π → π, n → π, and potential metal-ligand charge transfer transitions can overlap with and affect the f-f transitions. These overlapping transitions should be carefully considered when analyzing the spectra of this compound complexes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


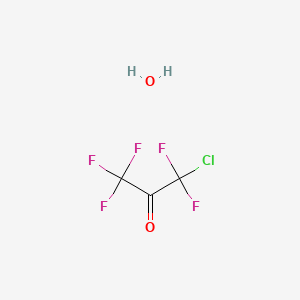
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)

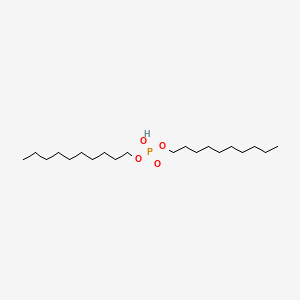
![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/new.no-structure.jpg)
